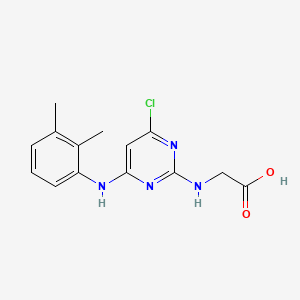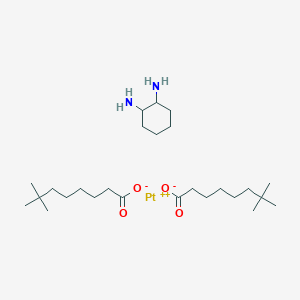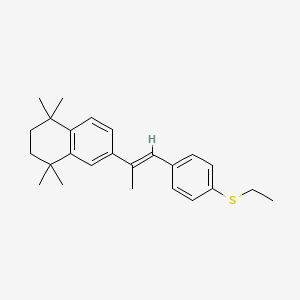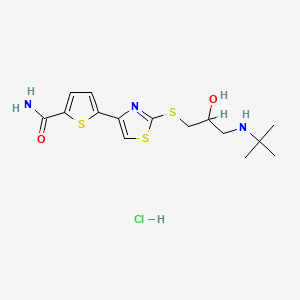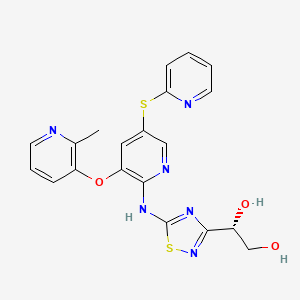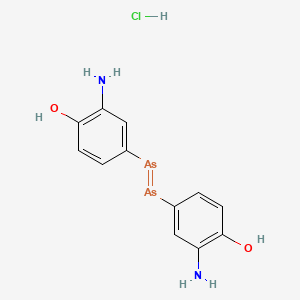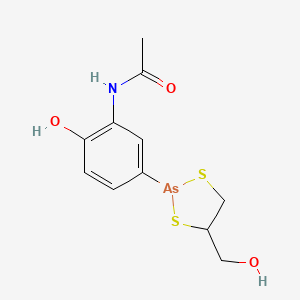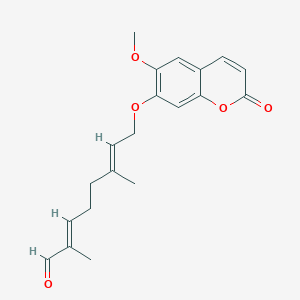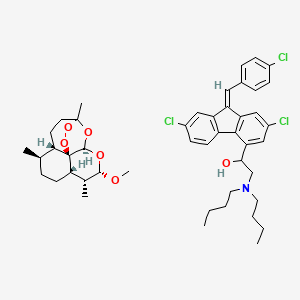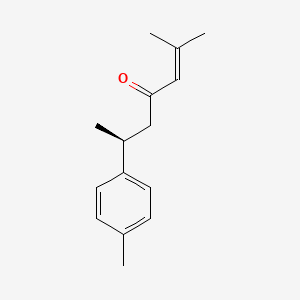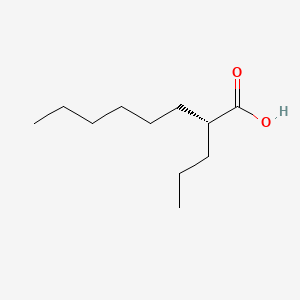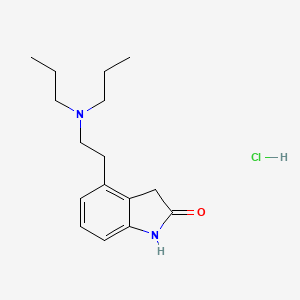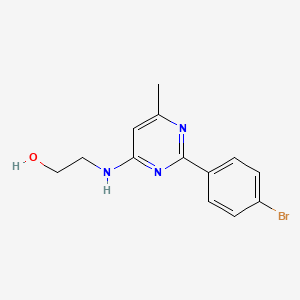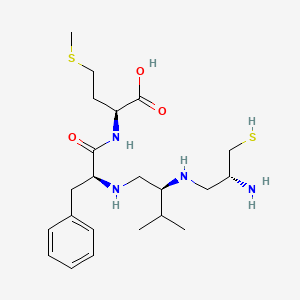
API 581
描述
法尼基转移酶抑制剂 I 是一种靶向法尼基转移酶的化合物。法尼基转移酶负责蛋白质的法尼基化,这是一种翻译后修饰,对包括 Ras 蛋白在内的多种蛋白质的正常功能至关重要。Ras 蛋白参与调节细胞生长和分化的细胞信号通路。 Ras 的异常激活与许多癌症有关,使法尼基转移酶成为抗癌治疗的重要靶点 .
科学研究应用
法尼基转移酶抑制剂 I 在科学研究中具有广泛的应用:
化学: 用作研究法尼基化在蛋白质功能和细胞信号通路中的作用的工具。
生物学: 有助于了解涉及法尼基化蛋白质的生物过程。
医学: 作为治疗由 Ras 异常激活驱动的癌症的潜在治疗剂进行研究。
作用机制
法尼基转移酶抑制剂 I 通过抑制法尼基转移酶发挥作用。这种抑制阻止了 Ras 蛋白的法尼基化,从而阻止了它与细胞膜的结合。在没有膜定位的情况下,Ras 无法参与细胞信号通路,导致细胞生长和增殖的抑制。 这种机制在 Ras 异常活跃的癌症中特别有效 .
类似化合物:
替吡法尼布: 另一种具有类似抗癌特性的法尼基转移酶抑制剂。
隆伐尼布: 靶向相同的酶,但具有不同的药代动力学特性。
独特性: 法尼基转移酶抑制剂 I 在其对法尼基转移酶的特异性结合亲和力和选择性方面是独一无二的。 它在临床前研究中显示出令人鼓舞的结果,尤其是在 Ras 活性高的癌症中 .
准备方法
合成路线和反应条件: 法尼基转移酶抑制剂 I 的合成通常涉及多个步骤,包括关键中间体的形成及其随后的功能化。合成路线可能包括在受控条件下进行的烷基化、酰化和环化等反应。 使用特定的试剂和催化剂来实现所需的化学转化 .
工业生产方法: 法尼基转移酶抑制剂 I 的工业生产涉及将实验室合成放大到更大规模,同时确保最终产品的纯度和收率。 这可能包括优化反应条件、使用连续流动反应器以及采用结晶和色谱等纯化技术 .
化学反应分析
反应类型: 法尼基转移酶抑制剂 I 可以进行各种化学反应,包括:
氧化: 在分子中引入氧原子。
还原: 添加氢原子或去除氧原子。
取代: 用另一个官能团替换一个官能团。
常用试剂和条件:
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇 .
相似化合物的比较
Tipifarnib: Another farnesyltransferase inhibitor with similar anticancer properties.
Lonafarnib: Targets the same enzyme but has different pharmacokinetic properties.
Uniqueness: FTase Inhibitor I is unique in its specific binding affinity and selectivity for farnesyltransferase. It has shown promising results in preclinical studies, particularly in cancers with high Ras activity .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O3S2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29)/t17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLMXIYRQCLIR-FUMNGEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164381 | |
| Record name | B 581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149759-96-6 | |
| Record name | FTase inhibitor I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149759-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B 581 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | B 581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of B581, and how does this interaction impact cellular processes?
A1: B581 specifically targets farnesyltransferase, an enzyme responsible for attaching a farnesyl isoprenoid group to proteins carrying a CAAX motif. This modification is crucial for the localization and function of numerous proteins, including the oncoprotein Ras. By inhibiting farnesyltransferase, B581 prevents the proper localization and activation of Ras, ultimately blocking the Ras signaling pathway. []
Q2: What are the downstream consequences of B581-mediated farnesyltransferase inhibition?
A2: Inhibition of farnesyltransferase by B581 disrupts Ras signaling, leading to a cascade of downstream effects. This includes the inhibition of mitogen-activated protein kinase (MAPK) activation, reduced Jun and Elk-1 transcriptional activity, and ultimately, suppression of cell growth and transformation in Ras-transformed cells. Importantly, B581's inhibitory effects appear specific to farnesylated Ras, as it does not hinder the activity of Ras modified by other lipids like geranylgeranyl or myristate. []
Q3: Does B581 impact the activity of other signaling pathways besides Ras?
A3: Research suggests that B581 might influence additional signaling pathways. For example, studies indicate that B581 can attenuate the inhibitory effects of Cripto-1, a protein involved in mammary gland development, on β-casein expression. This suggests a potential role of B581 in modulating p21ras-dependent, PI3K-mediated pathways. [] Additionally, B581 has demonstrated the ability to reduce the chromosomal instability induced by fumarylacetoacetate (FAA), a metabolite that accumulates in hereditary tyrosinemia type I. This effect is attributed, at least partially, to B581's influence on the Ras/ERK effector pathway. []
Q4: What evidence supports the efficacy of B581 in inhibiting cell growth and transformation in experimental settings?
A5: Studies using NIH 3T3 cells transformed by different Ras mutants demonstrate the efficacy of B581 in selectively inhibiting the growth of cells harboring farnesylated Ras (Ras-F). Specifically, B581 significantly reduced the ability of Ras-F-transformed cells to grow in soft agar, indicating its potential to suppress anchorage-independent growth, a hallmark of cancer cells. [] In contrast, B581 did not hinder the growth of cells transformed by Ras mutants modified with geranylgeranyl or myristate. [] This highlights the specificity of B581 towards farnesylated Ras and its potential as a targeted therapeutic agent.
Q5: Are there any in vivo studies showcasing the anti-tumor potential of B581?
A6: While the provided research does not directly discuss in vivo studies evaluating the anti-tumor activity of B581, other studies have demonstrated the efficacy of farnesyltransferase inhibitors, in general, in preclinical models of cancer. For instance, Kohl et al. (1995) demonstrated that a different farnesyltransferase inhibitor induced regression of mammary and salivary carcinomas in Ras transgenic mice. [] These findings, although not directly related to B581, underscore the potential of targeting farnesyltransferase as a therapeutic strategy for cancer treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


